
3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
カタログ番号 B2696344
CAS番号:
1798466-22-4
分子量: 338.371
InChIキー: TWICQGWPBWBGNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Molecular Modeling and Anti-Cancer Agents
- Research has shown that derivatives of quinazolinone, similar in structure to the compound , have potent anti-cancer properties. A study focused on the synthesis and cytotoxicity of such derivatives, highlighting their role as dual-targeted anti-cancer agents (Hour et al., 2013).
Antibacterial Activity
- Substituted quinazolinones and indolylthiadiazole derivatives have been synthesized and shown to exhibit significant antibacterial activity. These compounds, structurally related to the compound of interest, were compared with reference drugs ampicillin and gattifloxacin for their effectiveness (Singh et al., 2010).
Anti-inflammatory Evaluation
- Certain heterocyclic derivatives, including quinazolin-5(6H)-one, have been synthesized and evaluated for their anti-inflammatory activities. These compounds were found to be effective with low ulcerogenic potential, suggesting their therapeutic potential in inflammation-related conditions (Fahmy et al., 2012).
Antiproliferative Agents
- A study on the antiproliferative activity of 5-amino-1-aryl-1H-1,2,3-triazoles, structurally related to the compound , demonstrated significant anticancer potential. These compounds were particularly effective against ovarian and lung cancer cell lines, underscoring their role as promising antiproliferative agents (Pokhodylo et al., 2020).
Synthesis of Polycondensed Heterocycles
- Research involving partially hydrogenated triazolopyrimidines and triazoloquinazolines, which are structurally related to the target compound, has led to the development of new compounds with potential applications in medicinal chemistry (Chernyshev et al., 2014).
Antimicrobial Agents
- A novel series of quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds displayed a broad spectrum of activity against various microorganisms, indicating their potential as antimicrobial agents (Buha et al., 2012).
Antihistaminic Agents
- Research on 1-substituted-4-(pyridin-4-yl) triazoloquinazolinones, structurally similar to the compound of interest, revealed their potential as H1-antihistaminic agents. These compounds demonstrated significant antihistaminic activity with minimal side effects, suggesting their therapeutic utility in allergy treatment (Gobinath et al., 2015).
CCR4 Antagonists
- A study focused on the synthesis and structure-activity relationship of quinazoline derivatives as CCR4 antagonists. These compounds showed strong inhibition of chemotaxis and demonstrated anti-inflammatory activity in animal models, indicating their potential in treating inflammatory conditions (Yokoyama et al., 2009).
Plant Growth Retardants
- Triazole and related heterocyclic compounds have been used as plant growth retardants in agricultural research. These compounds offer insights into the regulation of terpenoid metabolism, which is crucial for understanding plant growth and development (Grossmann, 1990).
特性
IUPAC Name |
3-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-16(21-8-5-13(11-21)23-10-7-19-20-23)6-9-22-12-18-15-4-2-1-3-14(15)17(22)25/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWICQGWPBWBGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(2-Fluoropyridin-3-yl)azetidin-3-ol;hydrochloride
2305255-30-3
1-ethyl-4-iodo-5-nitro-1H-pyrazole
1354705-16-0; 58793-47-8

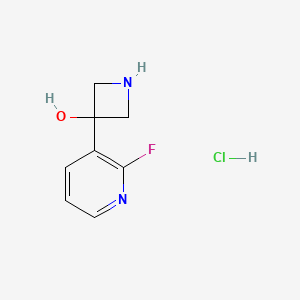
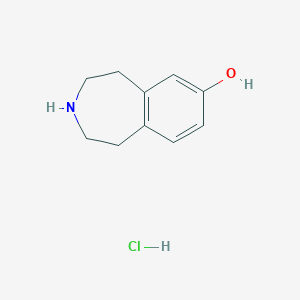
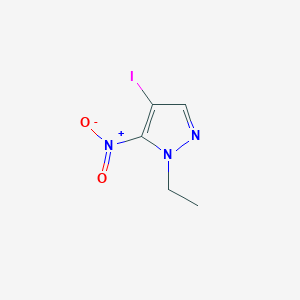
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B2696267.png)
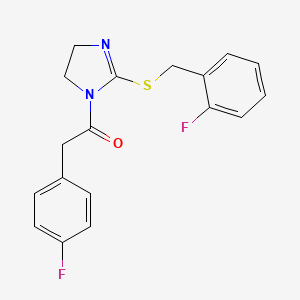
![(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride](/img/structure/B2696270.png)

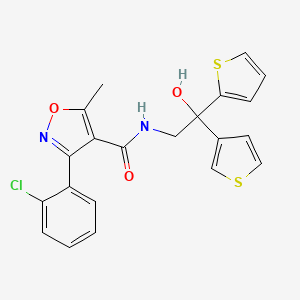
![2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2696275.png)
![2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2696277.png)

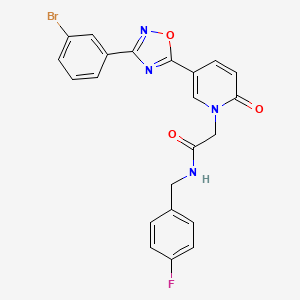

![N-(Oxolan-2-ylmethyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2696283.png)